

# Charge carrier mobility in Itic-4F compared to other non-fullerene acceptors

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## Compound of Interest

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## Charge Carrier Mobility in ITIC-4F: A Comparative Guide for Researchers

In the landscape of organic photovoltaics, the efficiency of charge transport within the active layer is a critical determinant of device performance. For researchers and professionals in drug development exploring organic electronics, understanding the charge carrier mobility of non-fullerene acceptors (NFAs) is paramount. This guide provides a detailed comparison of the charge carrier mobility of **ITIC-4F**, a prominent NFA, with other key players in the field, supported by experimental data and methodologies.

## Comparative Analysis of Charge Carrier Mobility

The charge carrier mobility, a measure of how quickly an electron or hole can move through a material under an electric field, directly impacts the short-circuit current and fill factor of an organic solar cell. Below is a summary of experimentally determined electron ( $\mu_e$ ) and hole ( $\mu_h$ ) mobilities for **ITIC-4F** and other widely used non-fullerene acceptors. The data has been compiled from various studies, primarily utilizing the Space-Charge Limited Current (SCLC) and Organic Field-Effect Transistor (OFET) methods.

Non-Fullerene Acceptor	Electron Mobility ( $\mu_e$ ) ( $\text{cm}^2/\text{Vs}$ )	Hole Mobility ( $\mu_h$ ) ( $\text{cm}^2/\text{Vs}$ )	Measurement Method	Reference
ITIC-4F	$2.9 \times 10^{-4}$	$2.0 \times 10^{-5}$	SCLC	[1]
ITIC	Varies with annealing (see ref)	Varies with annealing (see ref)	OFET	[1][2]
ITIC-Th	Varies with annealing (see ref)	Varies with annealing (see ref)	OFET	[1][2]
Y6 (BTP-4F)	$1.8 \times 10^{-4}$ - $2.35 \times 10^{-4}$	-	SCLC	[3]
Y6 (BTP-4F)	$\sim 3.0 \times 10^{-4}$ - $4.0 \times 10^{-4}$	-	OFET	[4]
BTP-eC9	-	-	SCLC (blend with PM6)	[5]

Note: The charge carrier mobility in organic semiconductors can be significantly influenced by factors such as film morphology, crystallinity, and processing conditions (e.g., annealing temperature, solvent additives). The values presented here are representative and should be considered in the context of the specific experimental conditions reported in the cited literature.

## Experimental Protocols

Accurate determination of charge carrier mobility relies on well-defined experimental procedures. The two most common techniques employed for characterizing non-fullerene acceptors are the Space-Charge Limited Current (SCLC) method and Organic Field-Effect Transistor (OFET) measurements.

### Space-Charge Limited Current (SCLC) Method

The SCLC method is a widely used technique to determine the bulk charge carrier mobility in a single-carrier device.

Device Structure: A single-carrier device is fabricated in a sandwich structure, typically consisting of:

- Substrate (e.g., ITO-coated glass)
- Electron- or Hole-Transport Layer (e.g., ZnO for electrons, MoO<sub>3</sub> for holes)
- Active Layer (the non-fullerene acceptor film)
- Top Electrode (e.g., Al for electron-only, Ag or Au for hole-only)

Methodology:

- Film Deposition: The non-fullerene acceptor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the transport layer to form a thin film of controlled thickness (typically 80-120 nm).
- Thermal Annealing: The film is often thermally annealed at a specific temperature (e.g., 100-150 °C) for a set duration to optimize morphology and crystallinity.
- Top Electrode Evaporation: The top electrode is deposited via thermal evaporation under high vacuum.
- Current-Voltage (J-V) Measurement: The J-V characteristics of the device are measured in the dark. At higher voltages, the current becomes space-charge limited, where the current density (J) follows the Mott-Gurney law:

$$J = (9/8)\epsilon_0\epsilon_r\mu(V^2/L^3)$$

where  $\epsilon_0$  is the permittivity of free space,  $\epsilon_r$  is the relative permittivity of the material,  $\mu$  is the charge carrier mobility,  $V$  is the applied voltage, and  $L$  is the thickness of the active layer.

- Mobility Extraction: The mobility ( $\mu$ ) is extracted from the slope of the  $J$  vs.  $V^2$  plot in the SCLC regime.

## Organic Field-Effect Transistor (OFET) Measurement

OFET measurements provide information about the charge carrier mobility in a planar device architecture, which can be sensitive to the interface between the semiconductor and the dielectric layer.

Device Structure: A common OFET architecture is the bottom-gate, bottom-contact configuration:

- Substrate (e.g., heavily doped Si with a SiO<sub>2</sub> dielectric layer)
- Source and Drain Electrodes (e.g., patterned Au)
- Organic Semiconductor Layer (the non-fullerene acceptor)

Methodology:

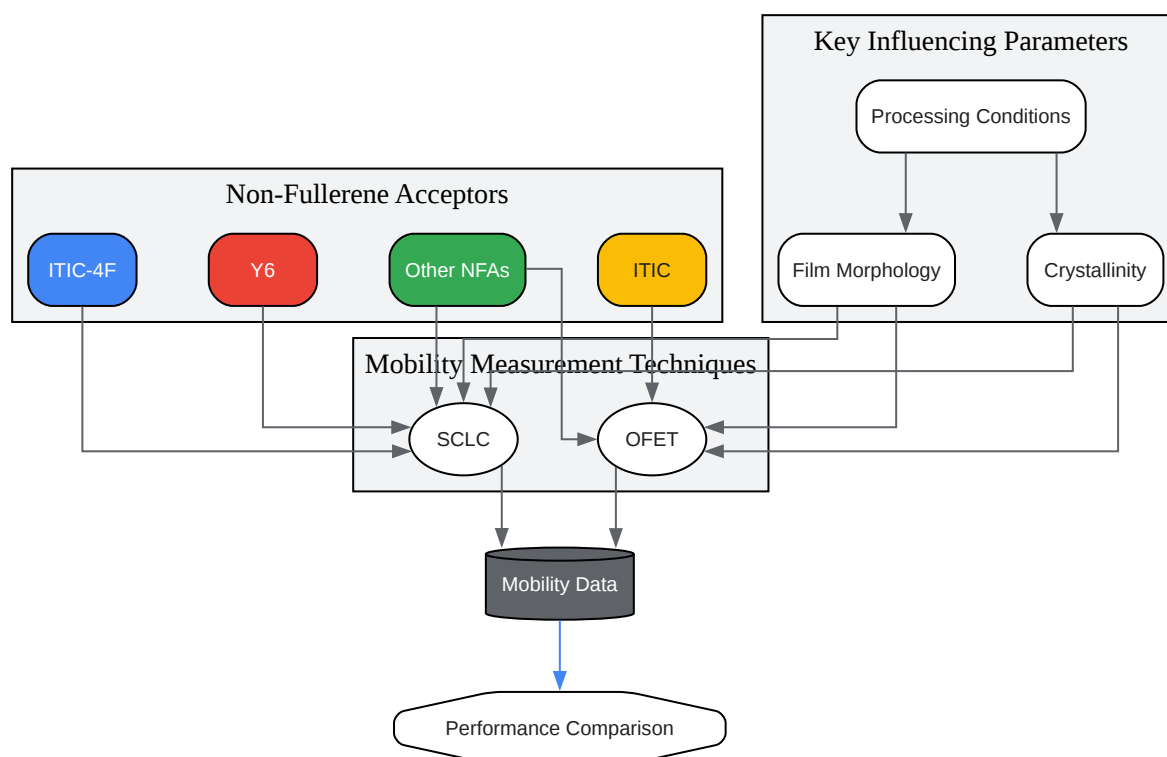
- Substrate Preparation: The Si/SiO<sub>2</sub> substrate with pre-patterned source and drain electrodes is cleaned thoroughly. The SiO<sub>2</sub> surface is often treated with a self-assembled monolayer (e.g., OTS) to improve molecular ordering.
- Semiconductor Deposition: The non-fullerene acceptor is deposited onto the substrate, typically via spin-coating or solution shearing.
- Annealing: The device is annealed to optimize the film morphology.
- Electrical Characterization: The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer.
- Mobility Extraction: The field-effect mobility ( $\mu$ ) is calculated from the transfer characteristics in the saturation regime using the following equation:

$$I_{DS} = (W/2L)\mu C_i (V_G - V_T)^2$$

where  $I_{DS}$  is the drain-source current,  $W$  and  $L$  are the channel width and length,  $C_i$  is the capacitance per unit area of the gate dielectric,  $V_G$  is the gate voltage, and  $V_T$  is the threshold voltage.

## Visualization of Comparative Mobility

The following diagram illustrates the logical flow of comparing charge carrier mobility between **ITIC-4F** and other non-fullerene acceptors, highlighting the key experimental determinants.



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Caption: Comparative workflow for charge carrier mobility analysis of NFAs.

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